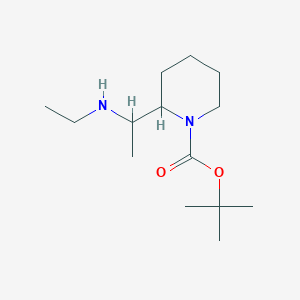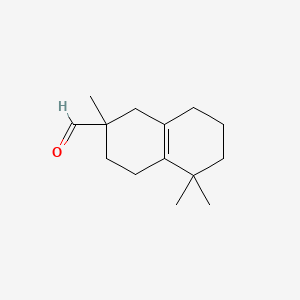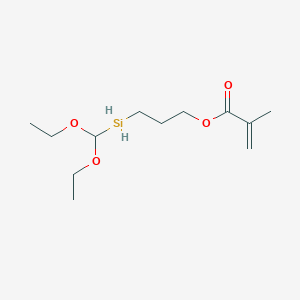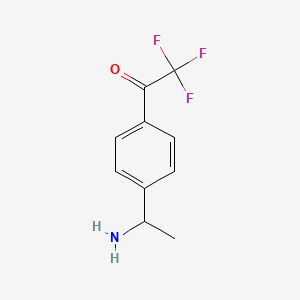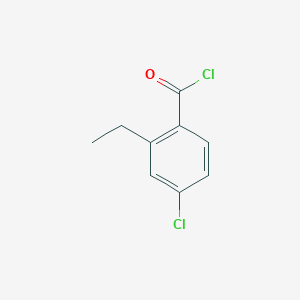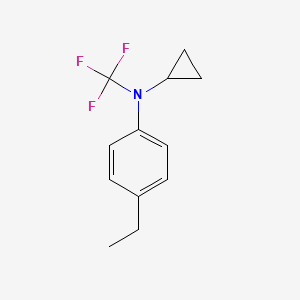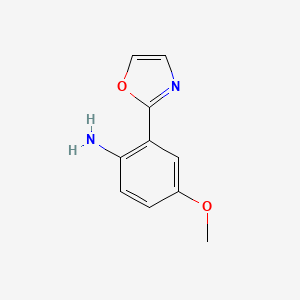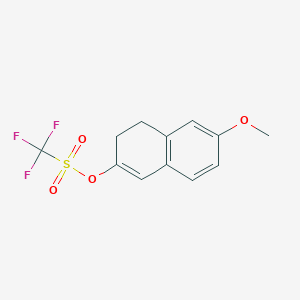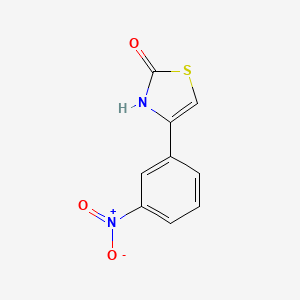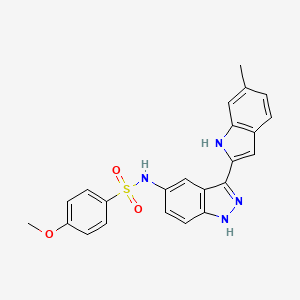
4-methoxy-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide is a complex organic compound that features both indole and indazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and indazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and indazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indomethacin: Another indole derivative with anti-inflammatory properties.
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.
Uniqueness
What sets 4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide apart is its dual indole-indazole structure, which allows for more diverse biological interactions. This makes it a versatile compound in drug discovery and development .
Eigenschaften
Molekularformel |
C23H20N4O3S |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14-3-4-15-12-22(24-21(15)11-14)23-19-13-16(5-10-20(19)25-26-23)27-31(28,29)18-8-6-17(30-2)7-9-18/h3-13,24,27H,1-2H3,(H,25,26) |
InChI-Schlüssel |
MZNVLJPQBQLFSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




